

In-Depth Technical Guide: Physicochemical Characteristics of 3-Methyl-2-quinoxalinecarboxylic acid-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-quinoxalinecarboxylic acid-d4

Cat. No.: B15553876

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **3-Methyl-2-quinoxalinecarboxylic acid-d4** (MQCA-d4). This isotopically labeled compound is a critical analytical standard used in the monitoring of veterinary drug residues. This document details its properties, experimental protocols for their determination, and its relevance within metabolic pathways.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of **3-Methyl-2-quinoxalinecarboxylic acid-d4** and its non-deuterated analog.

Table 1: Physicochemical Properties of **3-Methyl-2-quinoxalinecarboxylic acid-d4**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₄ D ₄ N ₂ O ₂	[1][2]
Molecular Weight	192.21 g/mol	[1][2]
CAS Number	1185240-06-5	[1]
Appearance	Solid (form may vary)	General knowledge
Melting Point	188-190 °C (decomposes)	[2]
Solubility	Soluble in DMSO and Methanol.	[2]

Table 2: Physicochemical Properties of 3-Methyl-2-quinoxalinecarboxylic acid (Non-deuterated)

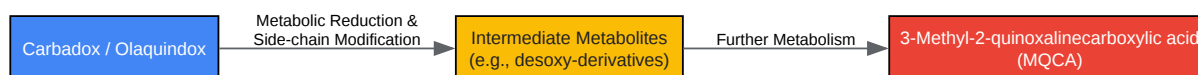
Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[3]
Molecular Weight	188.18 g/mol	[3]
CAS Number	74003-63-7	[3]
Melting Point	168-170 °C	
pKa (Predicted)	2.37 ± 0.30	
logP (Predicted)	1.5	[3]
Solubility	DMF: 25 mg/mL; DMSO: 30 mg/mL; Ethanol: 25 mg/mL; DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL	

Biological Context and Significance

3-Methyl-2-quinoxalinecarboxylic acid (MQCA) is the primary metabolite of the quinoxaline-1,4-dioxide class of veterinary drugs, namely carbadox and olaquinox. These drugs have been used to promote growth and control dysentery in swine. Due to toxicological concerns, regulatory bodies monitor their residues in animal products, with MQCA serving as a key

marker. **3-Methyl-2-quinoxalinecarboxylic acid-d4** is the stable isotope-labeled internal standard of choice for the accurate quantification of MQCA in complex biological matrices by mass spectrometry-based methods.

The metabolic conversion of the parent drugs to MQCA is a critical pathway for their elimination. The primary metabolic route involves the reduction of the N-oxide groups and subsequent side-chain modifications.



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Metabolic formation of MQCA from parent drugs.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These are generalized protocols that can be adapted for **3-Methyl-2-quinoxalinecarboxylic acid-d4**.

Melting Point Determination

The melting point is determined by observing the temperature at which the material transitions from a solid to a liquid phase.

Protocol:

- A small, dry sample of the compound is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination (OECD 105 Flask Method)

This method determines the saturation mass concentration of a substance in water at a given temperature.

Protocol:

- An excess amount of the test substance is added to a flask containing purified water.
- The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (preliminary tests can establish this timeframe).
- The solution is then centrifuged or filtered to remove undissolved solid.
- The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or spectroscopic methods.

Protocol (Potentiometric Titration):

- A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).
- A standardized solution of a strong base (e.g., NaOH) is added in small increments.
- The pH of the solution is measured after each addition of the titrant.
- A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the acid has been neutralized.

logP Determination (Shake-Flask Method)

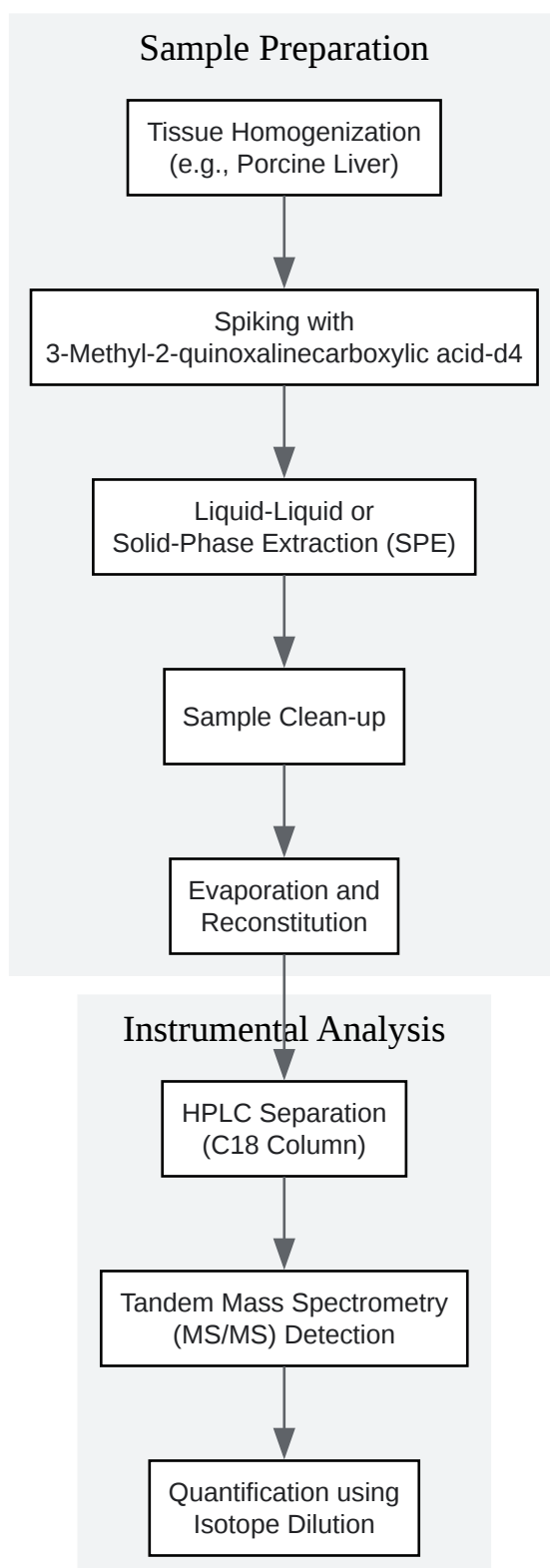
The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

Protocol:

- n-Octanol and water are mutually saturated by mixing and allowing the phases to separate.
- A known amount of the test substance is dissolved in one of the phases.
- The solution is then mixed with the other phase in a separatory funnel and shaken until equilibrium is reached.
- The phases are separated, and the concentration of the substance in each phase is determined.
- The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Workflow for Quantification in Biological Matrices

The quantification of MQCA in tissues, using MQCA-d4 as an internal standard, is crucial for regulatory monitoring. A typical workflow involves sample preparation followed by instrumental analysis.



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Analytical workflow for MQCA quantification.

Sample Preparation and Extraction

A robust sample preparation is essential to isolate the analyte from the complex biological matrix.

Protocol (based on porcine liver analysis):

- Homogenization: A known weight of the tissue sample is homogenized.
- Internal Standard Spiking: A precise amount of **3-Methyl-2-quinoxalinecarboxylic acid-d4** solution is added to the homogenate.
- Extraction: The sample is extracted with a suitable organic solvent (e.g., acetonitrile) often under acidic conditions to ensure the carboxylic acid is in its neutral form.
- Clean-up: The extract is purified using Solid-Phase Extraction (SPE) to remove interfering substances.
- Concentration: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides the selectivity and sensitivity required for trace-level quantification.

Protocol:

- Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) is used to separate the analyte from other components.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both MQCA and MQCA-d4 are monitored.

- Quantification: The concentration of MQCA in the original sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.

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